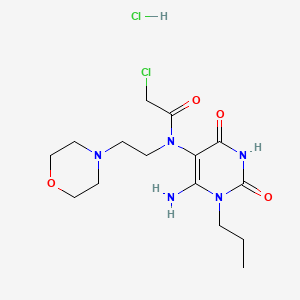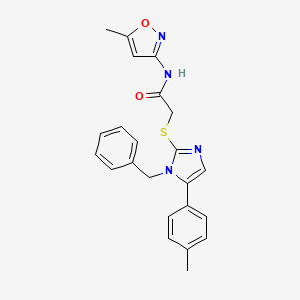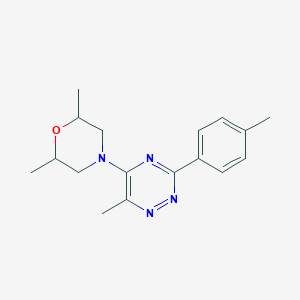![molecular formula C18H21N5O2 B2653842 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-methylphenyl)acetamide CAS No. 863447-66-9](/img/structure/B2653842.png)
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odor .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the study of reaction mechanisms .Physical And Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability and reactivity are also important .Applications De Recherche Scientifique
Anticancer Activity
The compound shows promise in the field of cancer research. Al-Sanea et al. (2020) synthesized derivatives with varying aryloxy groups attached to the pyrimidine ring, revealing that one compound significantly inhibited cancer cell growth against eight cancer cell lines, highlighting its potential as a new anticancer agent (Al-Sanea et al., 2020).
Neuroinflammation and Pain Management
A series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R), derived from a pyrimidine hit identified in a high-throughput screening (HTS) campaign, showed potent in vitro activity. This research supports the potential of H4R antagonists in pain and anti-inflammatory treatments, suggesting applications of the compound in neuroinflammation and pain management (Altenbach et al., 2008).
Antimicrobial and Insecticidal Activities
Derivatives of pyrimidine linked with pyrazole, synthesized through microwave irradiative cyclocondensation, demonstrated insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms. This suggests the compound's utility in developing new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).
Antitumor Evaluation
A series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their antitumor activity against the human breast adenocarcinoma cell line MCF7. This work presents a new series of derivatives as candidates for antitumor evaluation, with some showing mild to moderate activity compared to doxorubicin, a reference antitumor agent (El-Morsy, El-Sayed, & Abulkhair, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-5-7-13(8-6-12)21-15(24)10-22-11-19-16-14(17(22)25)9-20-23(16)18(2,3)4/h5-9,11H,10H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDHFCMHBWIXND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-(4-Chloro-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2653761.png)
![N-Methyl-N-[2-[[4-(2-methylphenyl)oxan-4-yl]methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2653762.png)
![3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2653763.png)
![N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2653767.png)
![6-chloro-N-[2-(2-phenyl-1,3-oxazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2653769.png)

![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate;dihydrochloride](/img/structure/B2653772.png)

![1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2653775.png)
![(3E)-1,1,1-trifluoro-4-[(2-oxo-2-phenylethyl)amino]pent-3-en-2-one](/img/structure/B2653777.png)
![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2653779.png)
![6-Cyclopropyl-2-[[1-[4-(dimethylamino)benzoyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2653781.png)